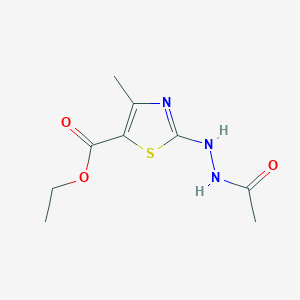

Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate

描述

属性

IUPAC Name |

ethyl 2-(2-acetylhydrazinyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c1-4-15-8(14)7-5(2)10-9(16-7)12-11-6(3)13/h4H2,1-3H3,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCJWQSKNFIJCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NNC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Thiazole Derivatives in Medicinal Chemistry

Thiazoles are sulfur- and nitrogen-containing heterocycles with broad applications in drug development. The 2-amino-4-methylthiazole-5-carboxylate scaffold, in particular, serves as a precursor for antibiotics like cefditoren pivoxil and antineoplastic agents. Substituents at the 2-position, such as hydrazine derivatives, enhance bioactivity by modulating electronic and steric properties. Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate combines a reactive hydrazino group with a stabilizing acetyl moiety, making it a versatile intermediate for further functionalization.

Regiochemical Considerations

The target compound’s structure requires precise regiochemical control:

-

Position 2 : 2-Acetylhydrazino (-NH-NHAc) group.

-

Position 4 : Methyl substituent.

-

Position 5 : Ethyl carboxylate.

Synthetic routes must ensure correct substituent placement to avoid regioisomers, such as the 5-methyl-4-carboxylate analog listed in ChemSpider.

Synthetic Routes to this compound

One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

The foundational step involves preparing ethyl 2-amino-4-methylthiazole-5-carboxylate (4a ) via a streamlined one-pot method:

Reagents :

-

Ethyl acetoacetate (1 ), N-bromosuccinimide (NBS), thiourea (3a ).

Procedure :

-

Bromination of ethyl acetoacetate with NBS in dichloromethane yields ethyl 2-bromo-3-oxobutanoate (2 ).

-

Cyclocondensation of 2 with thiourea in ethanol under reflux forms 4a via thiazole ring closure.

Key Data :

This method eliminates intermediate isolation, enhancing efficiency compared to traditional two-step protocols.

Acetylation of the 2-Amino Group

The amino group in 4a is acetylated to form ethyl 2-acetamido-4-methylthiazole-5-carboxylate (2 ):

Reagents :

-

Acetic anhydride, pyridine.

Conditions :

-

Warming at 50–60°C for 1 hour.

Key Data :

Hydrazide Formation

Reacting 2 with hydrazine hydrate yields 2-acetamido-4-methylthiazole-5-carboxylic acid hydrazide (3 ):

Conditions :

-

Reflux in ethanol for 4 hours.

Key Data :

Acetylation of the Hydrazide Moiety

The hydrazide 3 is acetylated to install the 2-acetylhydrazino group:

Reagents :

-

Acetic anhydride, pyridine.

Conditions :

-

Stirring at room temperature for 2 hours.

Key Data :

Alternative Pathways and Optimization

Direct Hydrazine Functionalization

An alternative route bypasses intermediate 2 by reacting 4a with hydrazine hydrate, followed by acetylation:

Conditions :

-

Hydrazine hydrate in ethanol, reflux (6 hours).

-

Acetic anhydride in pyridine, 0°C (1 hour).

Advantages :

化学反应分析

Types of Reactions

Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C9H13N3O3S

- Molecular Weight : 243.28 g/mol

- Structural Features : The compound contains a thiazole ring, an acetylhydrazine moiety, and a carboxylate group, which contribute to its biological activity.

Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate has been evaluated for various biological activities:

-

Antimicrobial Activity :

- Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against a range of bacterial strains. For instance, compounds derived from similar thiazole structures have shown promising results against Staphylococcus aureus and Escherichia coli .

- A comparative study found that certain derivatives demonstrated lower minimum inhibitory concentrations (MIC) than standard antibiotics like Ciprofloxacin .

- Antitubercular Activity :

- Inhibition of Enzymatic Activity :

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups to enhance its biological activity.

Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Acetylation | Acetic anhydride | Formation of acetylhydrazine |

| 2 | Thiazole Formation | Thioamide derivatives | Creation of thiazole ring |

| 3 | Esterification | Ethanol and acid catalyst | Final product formation |

Case Studies

- Antimicrobial Study :

- Antitubercular Activity Assessment :

作用机制

The mechanism of action of Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .

相似化合物的比较

Structural Modifications at Position 2

The substituent at position 2 of the thiazole ring plays a critical role in determining biological activity. Below is a comparison of key analogues:

Key Observations :

- Acetylhydrazino vs. Acetamido: The acetylhydrazino group (target compound) introduces a secondary amine, enabling additional hydrogen bonding compared to the acetamido group ().

- Aromatic vs.

生物活性

Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate (CAS No. 98840-82-5) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a complex structure characterized by its thiazole ring, hydrazine moiety, and carboxylate functionality, which contribute to its diverse biological effects.

- Molecular Formula : C₉H₁₃N₃O₃S

- Molecular Weight : 243.28 g/mol

- Synonyms : this compound; AF-886/31411062; BAS 03242169

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study found that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of mitochondrial function .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Topoisomerase II Inhibition : Similar compounds have been shown to stabilize covalent complexes between topoisomerase II and DNA, leading to DNA fragmentation and cell death .

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cancer cells, promoting oxidative stress and subsequent apoptosis .

Study on Cell Lines

A notable study evaluated the cytotoxic effects of this compound on several human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated:

- MCF-7 Cells : IC₅₀ value of 15 µM after 48 hours of treatment.

- HeLa Cells : IC₅₀ value of 12 µM after 48 hours of treatment.

These findings suggest that the compound has potent anticancer activity against these cell lines.

| Cell Line | IC₅₀ (µM) | Treatment Duration |

|---|---|---|

| MCF-7 | 15 | 48 hours |

| HeLa | 12 | 48 hours |

In Vivo Studies

In vivo studies conducted on murine models have shown that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at a dosage of 50 mg/kg body weight for a duration of two weeks.

Safety Profile

While the biological activities are promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate that:

- LD₅₀ (Lethal Dose) : Greater than 200 mg/kg in rodent models.

- Side Effects : Minimal adverse effects were observed at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。